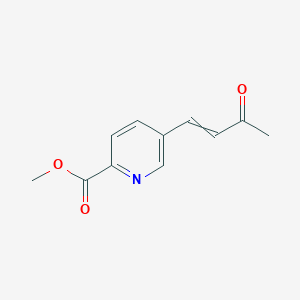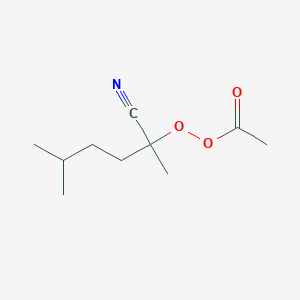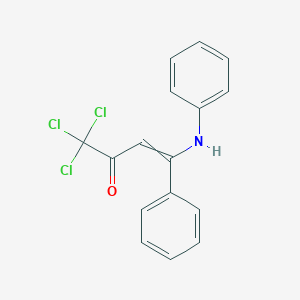
4-Anilino-1,1,1-trichloro-4-phenylbut-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Anilino-1,1,1-trichloro-4-phenylbut-3-en-2-one is an organic compound with a complex structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Anilino-1,1,1-trichloro-4-phenylbut-3-en-2-one typically involves the reaction of 1,1,1-trichloro-4-phenylbut-3-en-2-one with aniline under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process .
Chemical Reactions Analysis
Types of Reactions
4-Anilino-1,1,1-trichloro-4-phenylbut-3-en-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into less oxidized forms.
Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different ketones or alcohols, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
4-Anilino-1,1,1-trichloro-4-phenylbut-3-en-2-one has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including its effects on various biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 4-Anilino-1,1,1-trichloro-4-phenylbut-3-en-2-one involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
4-Phenylbut-3-en-2-one: A related compound with similar structural features but different chemical properties.
Benzophenone: Another compound with a similar aromatic structure but different functional groups and reactivity
Properties
CAS No. |
59046-04-7 |
|---|---|
Molecular Formula |
C16H12Cl3NO |
Molecular Weight |
340.6 g/mol |
IUPAC Name |
4-anilino-1,1,1-trichloro-4-phenylbut-3-en-2-one |
InChI |
InChI=1S/C16H12Cl3NO/c17-16(18,19)15(21)11-14(12-7-3-1-4-8-12)20-13-9-5-2-6-10-13/h1-11,20H |
InChI Key |
SLOGWTOJGAJWHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC(=O)C(Cl)(Cl)Cl)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate](/img/structure/B14624922.png)
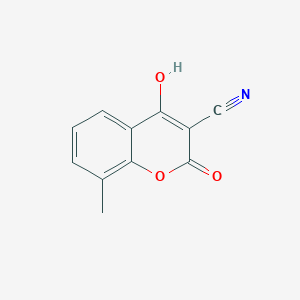

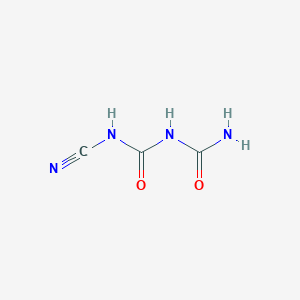
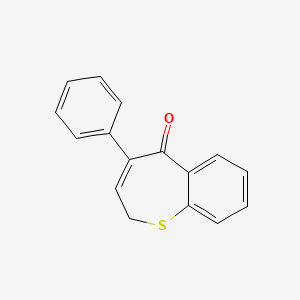

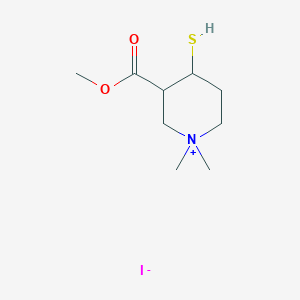
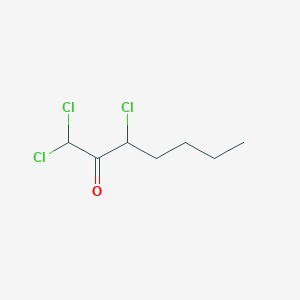
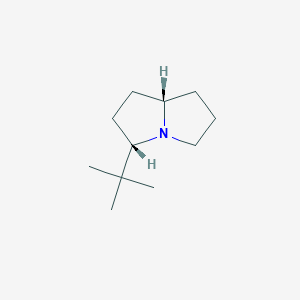
![3-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}-1,3-oxazolidin-2-one](/img/structure/B14624988.png)
![[(4-Amino-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B14624990.png)

